Tert-butyl 4-aminobutanoate

Vue d'ensemble

Description

Tert-butyl 4-aminobutanoate is a chemical compound used in various research and development applications . It can be used to synthesize structural units for antifolate and a novel liver-targeted coupling of PSN-357, a glycogen phosphorylase inhibitor for the treatment of diabetes .

Synthesis Analysis

Tert-butyl 4-aminobutanoate can be synthesized from protected amino acids and t-butanol using anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate as additional reagents . Another method involves the use of tert-butyl 4-nitrobenzoate as a raw material .Molecular Structure Analysis

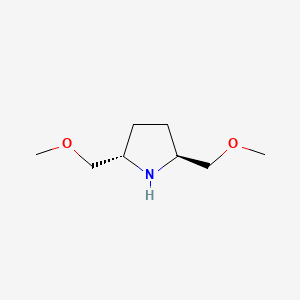

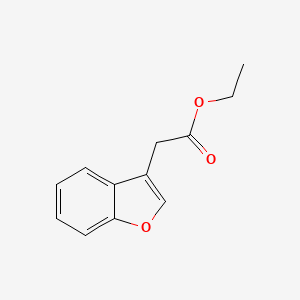

The molecular formula of Tert-butyl 4-aminobutanoate is C8H17NO2 . The InChI code is 1S/C8H17NO2/c1-8(2,3)11-7(10)5-4-6-9/h4-6,9H2,1-3H3 .Chemical Reactions Analysis

While specific chemical reactions involving Tert-butyl 4-aminobutanoate are not detailed in the search results, it’s known that the compound can participate in various chemical reactions due to its functional groups .Physical And Chemical Properties Analysis

Tert-butyl 4-aminobutanoate is a liquid at room temperature . The predicted boiling point is 210.9±23.0 °C and the predicted density is 0.948±0.06 g/cm3 .Applications De Recherche Scientifique

Inhibition of GABA Transaminase

Tert-butyl 4-aminobutanoate derivatives have been studied for their role as potent inhibitors of gamma-aminobutyric acid aminotransferase (GABA-T). This enzyme plays a critical role in the brain's GABAergic system, which is involved in regulating neuronal excitability and is implicated in various neurological disorders. The derivatives of tert-butyl 4-aminobutanoate, such as 4-amino-2-(substituted methyl)-2-butenoic acids, have been synthesized and investigated for their ability to competitively inhibit GABA-T, showing promise for therapeutic applications in neurological conditions (Silverman, Durkee, & Invergo, 1986).

Synthesis of Multifunctional Dendrimers

The compound has been used in the synthesis of new types of 1 → (2 + 1) C-branched monomers, which are crucial for the creation of multifunctional dendrimers. These dendrimers have potential applications in nanotechnology, drug delivery systems, and materials science, showcasing the versatility of tert-butyl 4-aminobutanoate in advanced polymer synthesis (Newkome et al., 2003).

Development of Degradable Polycarbonates

Tert-butyl 4-aminobutanoate derivatives have been utilized in the production of environmentally benign CO2-based copolymers. These degradable polycarbonates, derived from dihydroxybutyric acid and CO2, offer a sustainable approach to polymer production. The study underscores the potential of tert-butyl 4-aminobutanoate in the development of biocompatible polymers and eco-friendly materials (Tsai, Wang, & Darensbourg, 2016).

Lipase-Catalyzed Acylation and Hydrolysis

The compound has been a subject of study in the field of enzymatic catalysis, particularly in the acylation of β-amino esters and the hydrolysis of β-amido esters using lipase A from Candida antarctica. This research highlights the potential of tert-butyl 4-aminobutanoate in stereoselective synthesis and enzymatic transformations, relevant in pharmaceutical and chemical manufacturing processes (Mäenpää, Kanerva, & Liljeblad, 2016).

Asymmetric Synthesis of Amino Acids

Research has also been conducted on the asymmetric synthesis of amino acids using tert-butyl 4-aminobutanoate derivatives. These studies are crucial in the field of stereoselective synthesis, which is fundamental in the production of pharmaceuticals and biologically active compounds (Bunnage et al., 2003).

Safety And Hazards

Orientations Futures

While specific future directions for Tert-butyl 4-aminobutanoate are not detailed in the search results, it’s known that the compound has potential applications in various research and development fields, including the synthesis of structural units for antifolate and a novel liver-targeted coupling of PSN-357, a glycogen phosphorylase inhibitor for the treatment of diabetes .

Relevant Papers Several papers were found that discuss Tert-butyl 4-aminobutanoate. These include a paper on the synthesis of N-substituted derivatives of tert-butyl 4-aminobenzoate , and a paper on the convenient preparation of t-butyl Nα-protected amino acid esters from t-butanol .

Propriétés

IUPAC Name |

tert-butyl 4-aminobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-8(2,3)11-7(10)5-4-6-9/h4-6,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFZZZOMHBHBURH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30427241 | |

| Record name | Tert-butyl 4-aminobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 4-aminobutanoate | |

CAS RN |

50479-22-6 | |

| Record name | Tert-butyl 4-aminobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,5R)-bicyclo[3.2.0]hept-2-en-6-one](/img/structure/B1588268.png)

![Benzo[b]furan-3-ylacetyl chloride](/img/structure/B1588283.png)